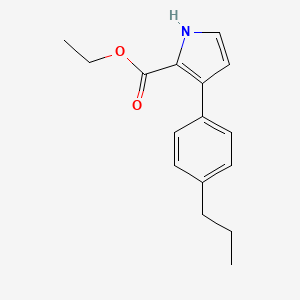
Ethyl 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-propylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a one-pot, three-component condensation process known as the Hantzsch pyrrole synthesis. The reaction conditions usually involve heating the reactants in ethanol under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-diones.
Reduction: this compound alcohol.
Substitution: Brominated or nitrated derivatives of the pyrrole ring.
科学的研究の応用
Ethyl 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
類似化合物との比較
Ethyl 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
- Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate
These compounds share similar structural features but differ in the length and nature of the alkyl substituent on the phenyl ring. The unique propyl group in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
ethyl 3-(4-propylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-3-5-12-6-8-13(9-7-12)14-10-11-17-15(14)16(18)19-4-2/h6-11,17H,3-5H2,1-2H3 |
InChIキー |
CSNPRUKJRPNHHI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


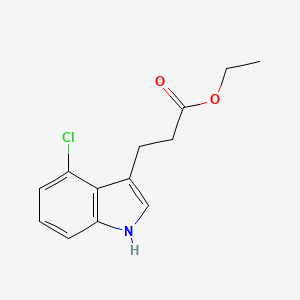
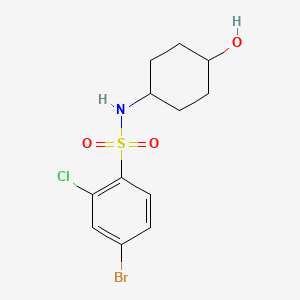
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
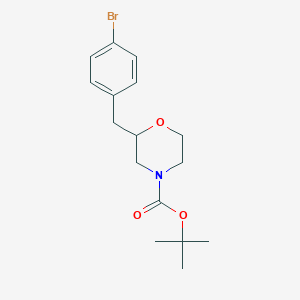
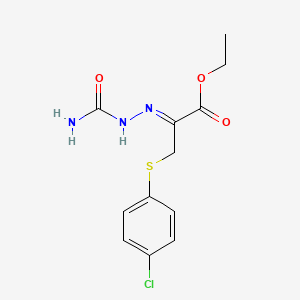

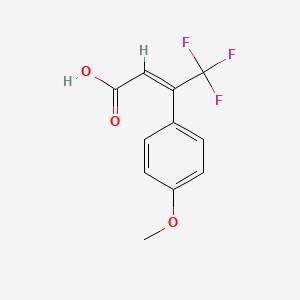



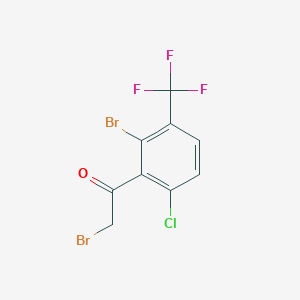
![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

